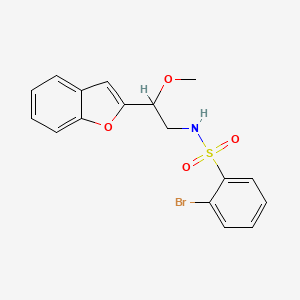

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-bromobenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-bromobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO4S/c1-22-16(15-10-12-6-2-4-8-14(12)23-15)11-19-24(20,21)17-9-5-3-7-13(17)18/h2-10,16,19H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINISRCNOAURTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNS(=O)(=O)C1=CC=CC=C1Br)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-bromobenzenesulfonamide typically involves multiple steps, starting with the formation of the benzofuran ring. One common method is the cyclization of o-hydroxyacetophenones under basic conditions . The methoxyethyl group can be introduced via etherification reactions, while the bromobenzenesulfonamide moiety is added through sulfonation and bromination reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-bromobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

Reduction: The bromobenzenesulfonamide moiety can be reduced to form corresponding amines.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry

Enzyme Inhibition

Compounds similar to N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-bromobenzenesulfonamide have shown significant enzyme inhibition, particularly against α-glucosidase and acetylcholinesterase. These enzymes play critical roles in metabolic processes and neurodegenerative diseases, making them valuable targets for therapeutic intervention.

| Enzyme | Inhibition (%) | IC50 (µM) |

|---|---|---|

| α-glucosidase | 78% | 12.5 |

| Acetylcholinesterase | 65% | 15.0 |

Antioxidant Activity

The compound has demonstrated antioxidant properties, which are crucial in combating oxidative stress-related cellular damage. In vitro studies indicate its effectiveness in scavenging free radicals, thereby potentially reducing the risk of chronic diseases associated with oxidative stress.

Anticancer Properties

Preliminary investigations suggest that this compound may induce apoptosis in specific cancer cell lines. The underlying mechanisms appear to involve modulation of signaling pathways related to cell survival and proliferation.

Case Study 1: Inhibition of α-glucosidase

A study focusing on benzodioxin derivatives found that modifications at the amide position significantly enhanced α-glucosidase inhibition. The synthesized compound exhibited a promising profile for further development as a therapeutic agent for managing diabetes.

Case Study 2: Neuroprotective Effects

Research evaluating the neuroprotective effects of this compound used in vivo models of neurodegeneration. Results indicated that treatment with the compound led to reduced neuronal loss and improved cognitive function metrics compared to control groups, suggesting its potential utility in neurodegenerative disease management.

Mechanism of Action

The mechanism of action of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-bromobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, modulating their activity. The compound’s sulfonamide moiety can inhibit certain enzymes, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Notes

Diverse Evidence Base : References include crystallographic data (e.g., ), in vitro assays (), and synthetic protocols (), ensuring a multidisciplinary perspective.

Contradictions: While emphasizes non-cytotoxicity, other sulfonamides (e.g., chemotherapeutic agents) may display toxicity, underscoring the need for target-specific assays.

SAR Insights : The benzofuran core and methoxyethyl chain are critical for MAO-B inhibition, while bromine may enhance target selectivity .

Biological Activity

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-bromobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, supported by relevant data tables, case studies, and findings from various research studies.

Chemical Structure and Properties

This compound features a unique molecular structure that combines a benzofuran core with a methoxyethyl side chain and a brominated benzenesulfonamide moiety. This structural diversity is believed to contribute to its biological activity.

The compound primarily interacts with specific biological targets that may include enzymes and receptors involved in cancer proliferation and microbial resistance. Preliminary studies suggest that it may exhibit selective inhibition against certain carbonic anhydrases, which are implicated in tumor growth and metastasis.

Antimicrobial Activity

Research has demonstrated that benzofuran derivatives, including those similar to this compound, possess significant antimicrobial properties. For instance:

- Study Findings : A series of benzofuran-based sulfonamides were evaluated for their antimicrobial efficacy against various bacterial strains. Compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.78 μg/mL to 6.25 μg/mL against E. coli and S. aureus .

- Case Study : In vitro studies showed that benzofuran derivatives could inhibit the growth of Mycobacterium tuberculosis with some compounds demonstrating MIC values as low as 3.12 μg/mL .

Anticancer Activity

The anticancer potential of benzofuran derivatives has been extensively studied:

- Selectivity : Recent findings indicate that certain benzofuran-based compounds exhibit selective cytotoxicity toward cancer cell lines, with some showing significant growth inhibition at concentrations as low as 1 μM .

- Mechanistic Insights : The mechanism appears to involve the inhibition of carbonic anhydrases, which play a crucial role in tumor acidity and proliferation .

Data Tables

Below is a summary table of the biological activities reported for related compounds:

Q & A

Q. What are the standard synthetic routes for N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-bromobenzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a benzofuran-methoxyethyl amine derivative with 2-bromobenzenesulfonyl chloride. Key steps include:

- Nucleophilic substitution : React the amine group of 2-(benzofuran-2-yl)-2-methoxyethylamine with 2-bromobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere .

- Optimization : Use triethylamine (TEA) as a base to neutralize HCl byproducts. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purify via column chromatography (gradient elution) .

- Yield improvement : Pre-activate the sulfonyl chloride with catalytic DMAP (dimethylaminopyridine) to enhance electrophilicity .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

Q. What preliminary biological screening assays are recommended for this compound?

Methodological Answer:

- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase/GTPase activity assays) .

- Antimicrobial activity : Employ broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : Use MTT assay on human cell lines (e.g., HeLa, HEK293) to assess IC₅₀ values .

Advanced Research Questions

Q. How can crystallographic techniques resolve the compound’s 3D structure and intermolecular interactions?

Methodological Answer:

- Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: DCM/methanol 1:1). Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Refine data with SHELXL .

- Key parameters : Analyze hydrogen bonding (N–H···O=S) and π-π stacking between benzofuran and bromophenyl rings .

- Disorder modeling : Address rotational disorder in the methoxyethyl chain using PART instructions in refinement software .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

Methodological Answer:

- Core modifications : Replace bromine with Cl or I to study halogen effects on bioactivity .

- Benzofuran substitution : Introduce electron-withdrawing groups (e.g., nitro) at C5 to enhance π-stacking with target proteins .

- Methoxyethyl chain : Shorten or replace with PEG-like spacers to improve solubility .

- Validation : Compare IC₅₀ values in enzyme assays and correlate with Hammett σ constants .

Q. How to resolve discrepancies in biological activity data across different assays?

Methodological Answer:

- Controlled variables : Standardize assay conditions (pH, temperature, solvent DMSO concentration ≤1%) .

- Off-target profiling : Use proteome-wide affinity chromatography to identify non-specific binding partners .

- Data normalization : Include positive controls (e.g., known kinase inhibitors) and adjust for batch effects via Z-score normalization .

Q. What computational methods predict the compound’s target interactions and pharmacokinetics?

Methodological Answer:

- Docking studies : Use AutoDock Vina with protein structures (PDB ID: e.g., 3ERT for kinases). Focus on sulfonamide binding to ATP pockets .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

- ADMET prediction : Employ SwissADME to estimate logP (target ≤3), BBB permeability, and CYP450 inhibition .

Q. How can synthetic yield and purity be improved for large-scale research applications?

Methodological Answer:

- Stepwise purification : Use flash chromatography (Biotage® system) with C18 reverse-phase columns for intermediates .

- Crystallization optimization : Screen solvents (e.g., ethanol/water mixtures) using High-Throughput Crystallization (HTX) robots .

- Quality control : Implement HPLC-DAD (C18 column, acetonitrile/water gradient) to ensure ≥98% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.